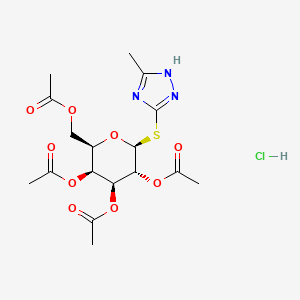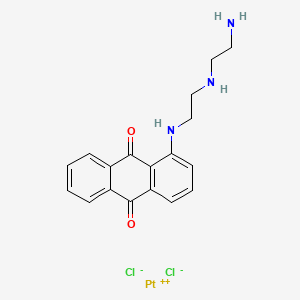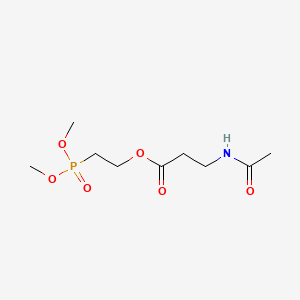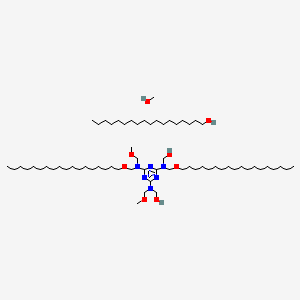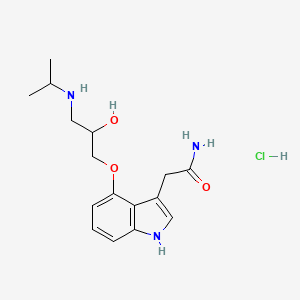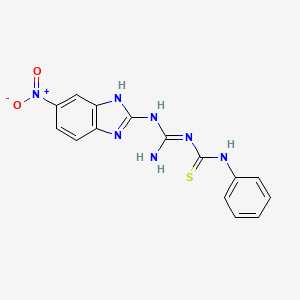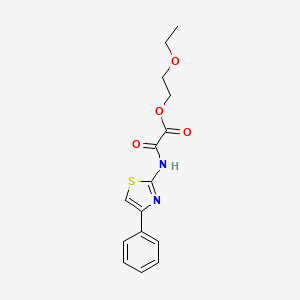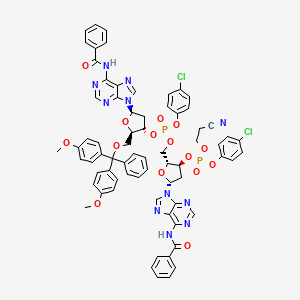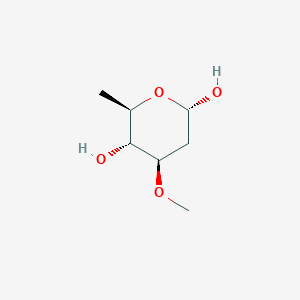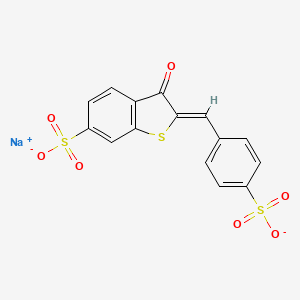
Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt is a complex organic compound with the molecular formula C15H10O7S3.2Na. This compound is known for its unique structure, which includes a benzothiophene core and sulfonic acid groups, making it highly soluble in water and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt typically involves the reaction of benzothiophene derivatives with sulfonating agents. The process often includes the following steps:
Sulfonation: Benzothiophene is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Condensation: The sulfonated benzothiophene is then reacted with 4-sulfobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.
Aplicaciones Científicas De Investigación
Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in electroplating solutions.
Mecanismo De Acción
The mechanism of action of Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(b)thiophene-2-sulfonic acid
- Benzo(b)thiophene-3-sulfonic acid
- Benzo(b)thiophene-6-sulfonic acid
Uniqueness
Compared to similar compounds, Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt is unique due to its specific substitution pattern and the presence of both sulfonic acid and oxo groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
152007-83-5 |
|---|---|
Fórmula molecular |
C15H8NaO7S3- |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
sodium;(2Z)-3-oxo-2-[(4-sulfonatophenyl)methylidene]-1-benzothiophene-6-sulfonate |
InChI |
InChI=1S/C15H10O7S3.Na/c16-15-12-6-5-11(25(20,21)22)8-13(12)23-14(15)7-9-1-3-10(4-2-9)24(17,18)19;/h1-8H,(H,17,18,19)(H,20,21,22);/q;+1/p-2/b14-7-; |
Clave InChI |
KTIPAHNQOYQRPQ-KIUKIJHYSA-L |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



